![molecular formula C27H42N2O3 B14216457 8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL CAS No. 577991-57-2](/img/structure/B14216457.png)
8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL is a complex organic compound that features a pyrimidine ring substituted with a nonyloxyphenyl group and an octanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Nonyloxyphenyl Group: The nonyloxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated pyrimidine reacts with a nonyloxyphenyl nucleophile.
Attachment of the Octanol Chain: The final step involves the etherification of the pyrimidine derivative with 8-bromo-1-octanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The nonyloxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of 8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octanal.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of substituted nonyloxyphenyl derivatives.
Scientific Research Applications
8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 8-({2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL
- 8-({2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL
Uniqueness
8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
CAS No. |
577991-57-2 |
|---|---|
Molecular Formula |
C27H42N2O3 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
8-[2-(4-nonoxyphenyl)pyrimidin-5-yl]oxyoctan-1-ol |
InChI |
InChI=1S/C27H42N2O3/c1-2-3-4-5-7-10-13-20-31-25-17-15-24(16-18-25)27-28-22-26(23-29-27)32-21-14-11-8-6-9-12-19-30/h15-18,22-23,30H,2-14,19-21H2,1H3 |
InChI Key |
DYSVAINDHQYKIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-](/img/structure/B14216376.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14216380.png)
![(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B14216387.png)
![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
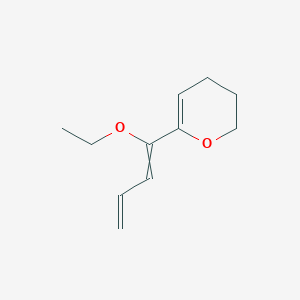
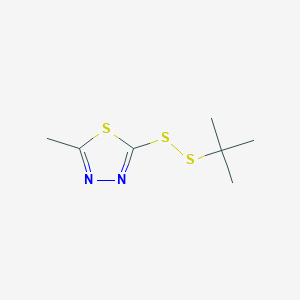
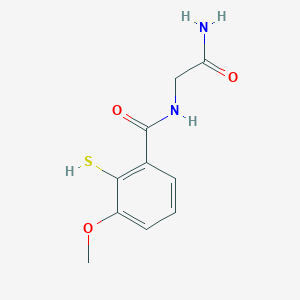
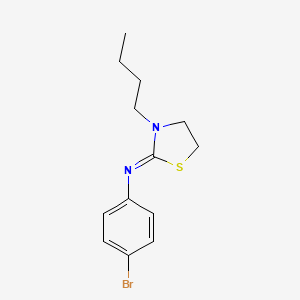

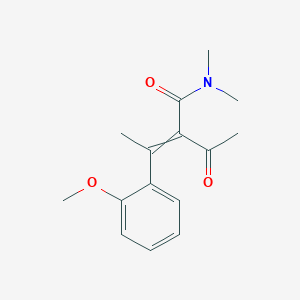
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]-](/img/structure/B14216430.png)
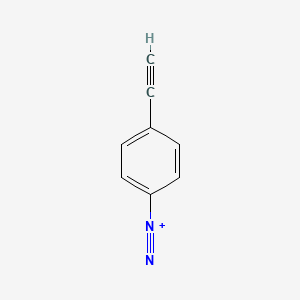
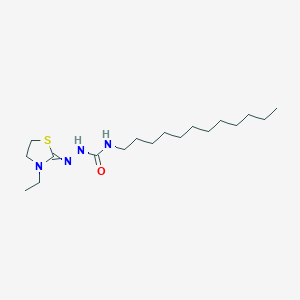
![N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14216438.png)
